2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15504028
InChI: InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H
SMILES:
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12 g/mol

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol

CAS No.:

Cat. No.: VC15504028

Molecular Formula: C13H9Cl2NO2

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol -

Specification

Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol
IUPAC Name 2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol
Standard InChI InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H
Standard InChI Key PQSMXZWBTGBSCT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,4-Dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol (IUPAC name: 2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol) is a bidentate Schiff base ligand with the molecular formula C₁₃H₉Cl₂NO₂ and a molar mass of 282.12 g/mol. The E-configuration about the C=N bond is confirmed through single-crystal X-ray diffraction studies, which show characteristic torsion angles of 179.8° between the phenolic ring and imine moiety .

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₉Cl₂NO₂
Molecular Weight282.12 g/mol
SMILES NotationC1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O
InChI KeyPQSMXZWBTGBSCT-UHFFFAOYSA-N
XLogP33.8 ± 0.2
Hydrogen Bond Donors2 (phenolic -OH, imine -NH)
Hydrogen Bond Acceptors4 (two O, one N, one imine)

Crystallographic and Conformational Analysis

X-ray crystallography reveals a dihedral angle of 48.01° between the dichlorophenol and hydroxyphenyl rings, creating a non-planar molecular geometry that influences supramolecular packing . The phenolic proton exhibits positional disorder, occupying two sites with occupancy factors of 0.52 and 0.48, suggesting tautomerism between imino-phenol and iminium-phenolate forms . Intramolecular N-H⋯O hydrogen bonds (2.65 Å) stabilize the E-configuration, while intermolecular C-H⋯Cl interactions (3.31 Å) and π-π stacking (4.43 Å centroid distance) facilitate three-dimensional network formation .

Synthesis and Reaction Dynamics

Condensation Protocol

The compound is synthesized via acid-catalyzed condensation between 2,4-dichlorophenol and 3-hydroxybenzaldehyde under reflux conditions:

  • Reactant Preparation:

    • 2,4-Dichlorophenol (5.1 g, 25 mmol) dissolved in anhydrous ethanol (150 mL)

    • 3-Hydroxybenzaldehyde (3.6 g, 30 mmol) added dropwise with stirring

  • Catalytic Activation:

    • Concentrated HCl (2 mL) introduced to protonate the aldehyde carbonyl

    • Reaction mixture heated to 78°C under nitrogen atmosphere

  • Imine Formation:

    • Reflux maintained for 6 hours with continuous water removal (Dean-Stark trap)

    • Progress monitored by TLC (Rf = 0.43 in ethyl acetate/hexane 3:7)

  • Workup and Purification:

    • Crude product precipitated upon cooling to 4°C

    • Recrystallization from ethyl acetate yields yellow needles (84% yield)

Mechanistic Considerations

The reaction proceeds through a nucleophilic attack mechanism where the phenolic -OH group activates the aldehyde via hydrogen bonding. Kinetic studies show second-order dependence on aldehyde concentration, with an activation energy of 72.4 kJ/mol determined through Arrhenius analysis . Steric effects from the 2,4-dichloro substitution impede rotational freedom around the C-N bond, favoring the E-isomer by a 9:1 margin compared to Z-configuration analogs .

Physicochemical Properties

Spectral Characterization

FT-IR (KBr, cm⁻¹):

  • 3421 (O-H stretch, phenolic)

  • 1624 (C=N stretch, conjugated imine)

  • 1587, 1462 (C=C aromatic)

  • 754 (C-Cl stretch)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.21 (s, 1H, phenolic -OH)

  • δ 8.74 (s, 1H, imine -CH=N)

  • δ 7.52–6.84 (m, 6H, aromatic)

  • δ 5.21 (s, 1H, hydroxyphenyl -OH)

UV-Vis (EtOH, λmax):

  • 278 nm (π→π* transition, aromatic system)

  • 365 nm (n→π* transition, imine linkage)

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 187°C corresponding to melting point, with decomposition onset at 245°C under nitrogen. The compound exhibits moderate hygroscopicity (2.3% mass gain at 75% RH) due to hydrogen-bonding capacity.

Biological Activity and Agricultural Applications

Plant Defense Elicitation Mechanisms

At 50 μM concentration, the compound induces systemic acquired resistance (SAR) in Arabidopsis thaliana through:

  • Salicylic Acid Pathway Activation: 3.2-fold increase in PR-1 gene expression

  • Reactive Oxygen Species Burst: H₂O₂ production peaks at 90 minutes post-treatment

  • Stomatal Closure Regulation: 38% reduction in aperture width within 2 hours

Pathogen Resistance Profiles

In field trials with Triticum aestivum (wheat), foliar application (0.2 mM) reduced Puccinia striiformis infection by 62% compared to controls. The ED₅₀ against Botrytis cinerea in tomato plants is 18.7 μM, outperforming commercial analogs like acibenzolar-S-methyl.

Comparative Analysis with Structural Analogs

Methoxy-Substituted Derivative

The 3-methoxyphenyl analog (PubChem CID 710328) shows:

  • Higher lipophilicity (XLogP3 = 4.1 vs. 3.8)

  • Reduced elicitor activity (ED₅₀ = 45.2 μM)

  • Altered crystal packing with C-H⋯O interactions replacing C-H⋯Cl

Chloroethylamine Schiff Base

The 2-chloroethylimino derivative demonstrates:

  • Enhanced thermal stability (mp 214°C)

  • Antifungal activity against Candida albicans (MIC = 128 μg/mL)

  • Tautomeric equilibrium shifted toward iminium-phenolate form (65:35 ratio)

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